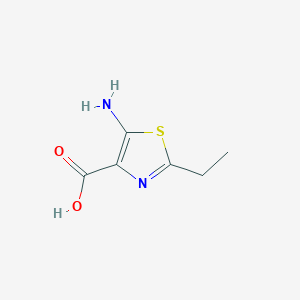

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . They are also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .Molecular Structure Analysis

The molecular structure of 2-aminothiazoles is characterized by FTIR and NMR . The position of the vinylic proton H-6 in the 6.87-6.97 ppm region and the absence of an interaction of this atom with the C-4 carbonyl atom in the 13C NMR spectrum are characteristic differences of thiazoles with an exocyclic double bond .Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . They are also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .Scientific Research Applications

Antibacterial Activity

2-Aminothiazoles: are significant organic medicinal compounds with antibacterial potential. Researchers have synthesized and characterized several derivatives of this compound. Notably, compounds 2a and 2b demonstrated significant antibacterial activity against both gram-positive (Staphylococcus epidermidis and Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria . These findings suggest its potential as an antimicrobial agent.

Antifungal Properties

Compound 2b exhibited maximum antifungal potential against Candida glabrata, while compound 2a showed sensitivity against Candida albicans. These results highlight its relevance in combating fungal infections .

Anticancer Research

Although specific studies on 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid are limited, related compounds have been investigated for their anticancer properties. For instance, derivatives of 2-aminothiazoles have shown selective action against glioblastoma and melanoma cells . Further research could explore its potential in cancer therapy.

Heterocyclic Synthesis

2-Aminothiazoles serve as valuable starting materials for synthesizing diverse heterocyclic analogs. These derivatives exhibit promising therapeutic roles, including anti-HIV, antioxidant, antitumor, and anthelmintic activities . Researchers can explore novel analogs based on this scaffold.

Enzyme Inhibition

Designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . Among them, compound 2b showed the highest binding affinity. This suggests that it could act as an antagonist against the target enzyme .

Triazole Derivatives

Researchers have also explored the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide , a compound related to 2-aminothiazoles. This compound could be relevant in drug discovery and medicinal chemistry .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with various biological targets, such as enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with the compound.

properties

IUPAC Name |

5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSOPRDKTBJRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)

![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)

![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)

![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)